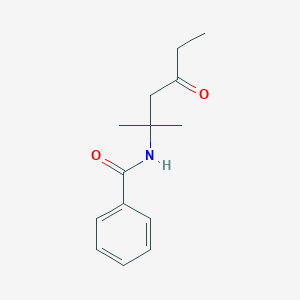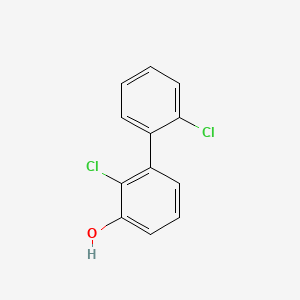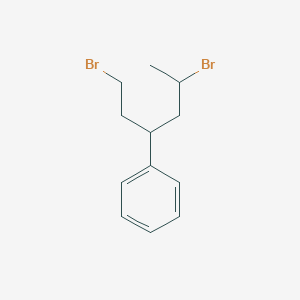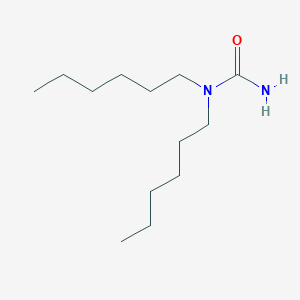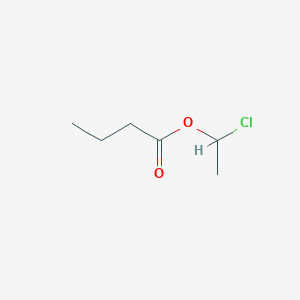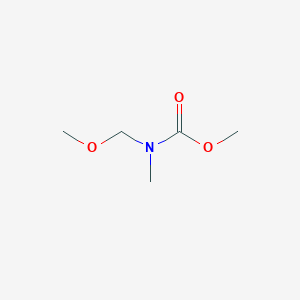
Methyl (methoxymethyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (methoxymethyl)methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (methoxymethyl)methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanol and urea. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler carbamate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of carbamate derivatives.
Aplicaciones Científicas De Investigación
Methyl (methoxymethyl)methylcarbamate has several applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals that require selective protection of functional groups.
Mecanismo De Acción
The mechanism by which methyl (methoxymethyl)methylcarbamate exerts its effects involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during synthesis. This allows for greater control and selectivity in chemical reactions. The compound’s molecular targets include amine groups in peptides and other organic molecules, and its pathways involve the formation and cleavage of carbamate bonds under specific conditions .
Comparación Con Compuestos Similares
Methyl carbamate: A simpler ester of carbamic acid, used in similar applications but with different reactivity and properties.
Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a preservative in certain foods.
Carboxybenzyl carbamate: Used as a protecting group in peptide synthesis, similar to methyl (methoxymethyl)methylcarbamate but with different removal conditions.
Uniqueness: this compound is unique in its specific reactivity and stability as a protecting group. Its ability to be installed and removed under mild conditions makes it particularly valuable in complex organic syntheses, where selective protection and deprotection are crucial.
Propiedades
Número CAS |
76469-93-7 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
methyl N-(methoxymethyl)-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO3/c1-6(4-8-2)5(7)9-3/h4H2,1-3H3 |
Clave InChI |
BVHACADCJRBMDV-UHFFFAOYSA-N |
SMILES canónico |
CN(COC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


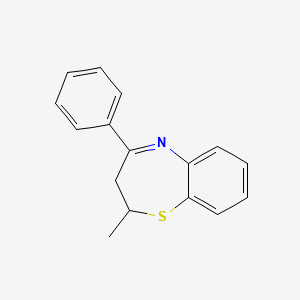
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
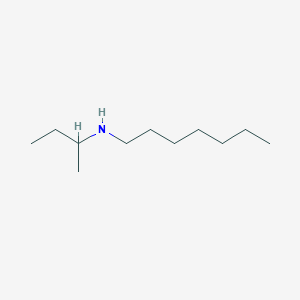
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

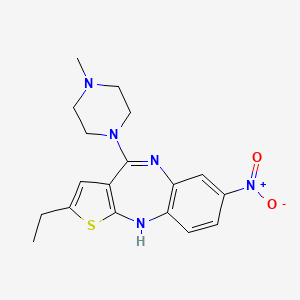
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
